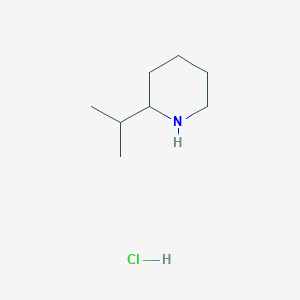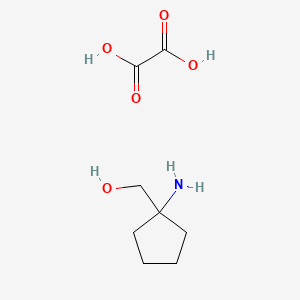
1,2-Bis(4-bromophénoxy)éthane
Vue d'ensemble
Description
1,2-Bis(4-bromophenoxy)ethane:
Applications De Recherche Scientifique
1,2-Bis(4-bromophenoxy)ethane has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various brominated compounds, which are important in pharmaceuticals, agrochemicals, and materials science[][1].
Flame Retardants: The compound is used in the preparation of brominated flame retardants, which are added to polymers to enhance their fire resistance[][1].
Environmental Studies: Researchers study the environmental fate and behavior of brominated compounds, including their degradation pathways and potential impacts on ecosystems[][1].
Mécanisme D'action
Target of Action
1,2-Bis(4-bromophenoxy)ethane is a chemical compound that is often used as an intermediate in organic synthesis It is known to interact with various molecules during the synthesis of other compounds .
Mode of Action
It is used as an intermediate in organic synthesis, suggesting that it likely undergoes reactions with other compounds to form new products .
Biochemical Pathways
It is known that the compound can undergo various chemical reactions, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
Given its use in organic synthesis, it is likely that these properties would be influenced by the specific conditions of the reaction, such as the presence of other compounds and the reaction environment .
Result of Action
As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-bromophenoxy)ethane is typically synthesized through the reaction of ethylene glycol diphenyl ether with bromine in the presence of a suitable catalyst . The reaction proceeds as follows:
Step 1: Ethylene glycol diphenyl ether is dissolved in an organic solvent such as chloroform.
Step 2: Bromine is slowly added to the solution while maintaining the temperature at around 0-5°C.
Step 3: The reaction mixture is stirred for several hours until the reaction is complete.
Step 4: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the production of 1,2-Bis(4-bromophenoxy)ethane involves similar steps but on a larger scale. The reaction is typically carried out in a reactor equipped with temperature control and efficient stirring. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(4-bromophenoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenoxyethane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products:
Substitution Reactions: Products include substituted phenoxyethane derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include phenoxyethane derivatives with reduced bromine content.
Comparaison Avec Des Composés Similaires
1,2-Bis(2,4,6-tribromophenoxy)ethane: This compound is a brominated flame retardant with similar applications but higher bromine content.
1,2-Bis(4-chlorophenoxy)ethane: This compound has chlorine atoms instead of bromine, leading to different reactivity and applications.
1,2-Bis(4-fluorophenoxy)ethane: This compound has fluorine atoms, which significantly alter its chemical properties and reactivity compared to the brominated derivative.
Uniqueness: 1,2-Bis(4-bromophenoxy)ethane is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-bromo-4-[2-(4-bromophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANDKBOZYRTMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555413 | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36506-46-4 | |
| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)
